molecular formula C9H12BrN B15326459 [(1R)-1-(4-bromophenyl)ethyl](methyl)amine

[(1R)-1-(4-bromophenyl)ethyl](methyl)amine

Cat. No.: B15326459
M. Wt: 214.10 g/mol
InChI Key: TVQBCTRZCIYCJB-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(4-bromophenyl)ethylamine is an organic compound characterized by the presence of a bromophenyl group attached to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-bromophenyl)ethylamine typically involves the reaction of 4-bromobenzaldehyde with a suitable amine under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid. The reaction proceeds as follows:

    Step 1: 4-bromobenzaldehyde is reacted with methylamine to form an imine intermediate.

    Step 2: The imine intermediate is reduced using sodium triacetoxyborohydride to yield (1R)-1-(4-bromophenyl)ethylamine.

Industrial Production Methods

Industrial production of (1R)-1-(4-bromophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-bromophenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of bromophenyl oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted bromophenyl derivatives.

Scientific Research Applications

(1R)-1-(4-bromophenyl)ethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-bromophenyl)ethylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

(1R)-1-(4-bromophenyl)ethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

(1R)-1-(4-bromophenyl)-N-methylethanamine

InChI

InChI=1S/C9H12BrN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1

InChI Key

TVQBCTRZCIYCJB-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)NC

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.